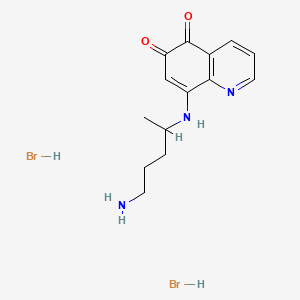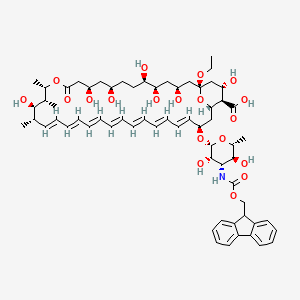
N-FMoc-13-O-Ethylamphotericin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-FMoc-13-O-Ethylamphotericin B is a derivative of Amphotericin B, a well-known antifungal compoundAmphotericin B itself is a polypeptide antibiotic active against gram-positive bacteria and various fungal species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-FMoc-13-O-Ethylamphotericin B involves the introduction of the FMoc group and the ethyl group to the parent compound, Amphotericin B. The FMoc group is typically introduced using FMoc-protected amino acids or peptides, which are then coupled to the target molecule under specific conditions. The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and reactors to ensure high yield and purity. The process would include purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N-FMoc-13-O-Ethylamphotericin B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N-FMoc-13-O-Ethylamphotericin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Its antifungal properties make it a candidate for developing new antifungal therapies.
Industry: It is used in the production of hydrogels and other materials with biomedical applications
Mecanismo De Acción
The mechanism of action of N-FMoc-13-O-Ethylamphotericin B is similar to that of Amphotericin B. It binds to ergosterol, a component of fungal cell membranes, forming pores that cause rapid leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and subsequent fungal cell death. This binding disrupts the integrity of the fungal cell membrane, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
13-O-Methylamphotericin B: An analogue with a methyl group instead of an ethyl group at the 13th position.
Amphotericin B: The parent compound without the FMoc and ethyl modifications.
N-FMoc-13-O-Methylamphotericin B: Similar to N-FMoc-13-O-Ethylamphotericin B but with a methyl group at the 13th position
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility, stability, and potential for targeted delivery. The FMoc group provides additional hydrophobic interactions, while the ethyl group at the 13th position can influence the compound’s binding affinity and specificity .
Propiedades
Fórmula molecular |
C64H87NO19 |
|---|---|
Peso molecular |
1174.4 g/mol |
Nombre IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1-ethoxy-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C64H87NO19/c1-6-80-64-35-44(68)32-52(70)51(69)30-29-42(66)31-43(67)33-55(72)81-40(4)39(3)58(73)38(2)23-17-15-13-11-9-7-8-10-12-14-16-18-24-45(34-54(84-64)56(61(76)77)53(71)36-64)83-62-60(75)57(59(74)41(5)82-62)65-63(78)79-37-50-48-27-21-19-25-46(48)47-26-20-22-28-49(47)50/h7-28,38-45,50-54,56-60,62,66-71,73-75H,6,29-37H2,1-5H3,(H,65,78)(H,76,77)/b8-7+,11-9+,12-10+,15-13+,16-14+,23-17+,24-18+/t38-,39-,40-,41+,42+,43+,44-,45-,51+,52+,53-,54-,56+,57-,58+,59+,60-,62-,64+/m0/s1 |
Clave InChI |
QFMZAYLNZWSJSF-VTESSEKTSA-N |
SMILES isomérico |
CCO[C@]12C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]([C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H](O1)[C@@H]([C@H](C2)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
SMILES canónico |
CCOC12CC(CC(C(CCC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(O1)C(C(C2)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


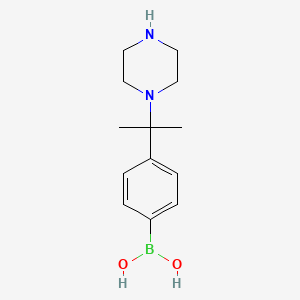

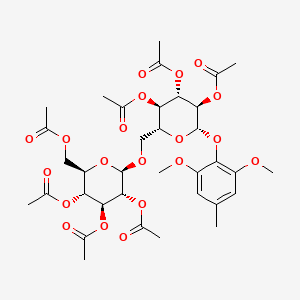

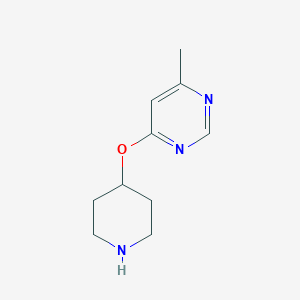
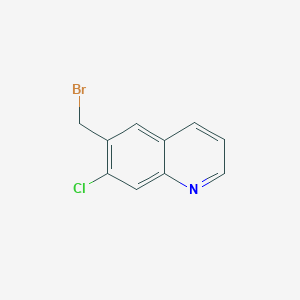
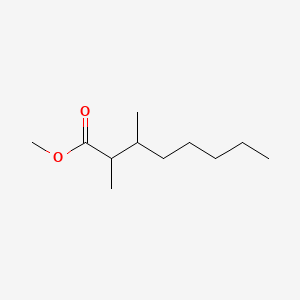
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
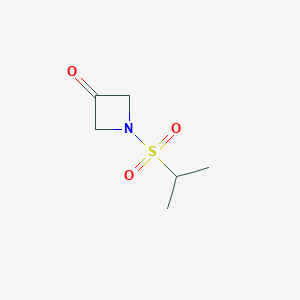
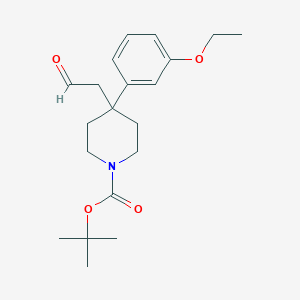
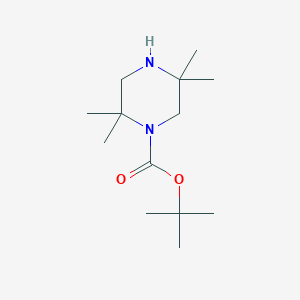
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
